molecular formula C19H21NO B1293321 3'-Azetidinomethyl-2,6-dimethylbenzophenone CAS No. 898771-75-0

3'-Azetidinomethyl-2,6-dimethylbenzophenone

Cat. No. B1293321
CAS RN: 898771-75-0
M. Wt: 279.4 g/mol
InChI Key: YNVCCUHENJHDHP-UHFFFAOYSA-N
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Description

The compound 3'-Azetidinomethyl-2,6-dimethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss related azetidinone derivatives, which are a class of compounds known for their biological activities. For instance, paper explores the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, which are tubulin-targeting antitumor agents. These compounds have shown potent antiproliferative properties in breast cancer cells and interact with the colchicine-binding site on β-tubulin. Similarly, paper reports on novel azetidin-2-ones with antibacterial activity, confirmed by spectral techniques and molecular docking studies. Although these papers do not directly describe 3'-Azetidinomethyl-2,6-dimethylbenzophenone, they provide insight into the general characteristics and potential biological activities of azetidinone derivatives.

Synthesis Analysis

The synthesis of azetidinone derivatives is detailed in the papers, where different substituents on the azetidinone ring lead to various biological activities. Paper describes the synthesis of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, including the preparation of prodrugs. The synthesis involves monitoring the reactions with analytical thin-layer chromatography and confirming the structures with spectral techniques. Paper also discusses the synthesis of azetidin-2-ones with antibacterial properties, where the structures were confirmed by IR, Mass, and 1H-NMR spectroscopy. These methods are indicative of the approaches that might be used in the synthesis of 3'-Azetidinomethyl-2,6-dimethylbenzophenone.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. Paper highlights the importance of the torsional angle between the phenyl rings and the trans configuration for antiproliferative activity. X-ray crystallography studies are used to determine these structural features. Although 3'-Azetidinomethyl-2,6-dimethylbenzophenone is not specifically analyzed, the importance of molecular structure in determining biological activity is emphasized.

Chemical Reactions Analysis

The chemical reactions involving azetidinone derivatives are not explicitly detailed in the provided papers. However, the synthesis and biological evaluation of these compounds suggest that they can undergo various chemical reactions to form potent biological agents. For example, the synthesis of prodrugs as mentioned in paper indicates that azetidinone derivatives can be chemically modified to enhance their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are inferred from their synthesis and biological activity. Paper suggests that these compounds have significant antiproliferative effects at low concentrations, indicating high potency. The interaction with tubulin and the ability to disrupt microtubular structures in cells also suggest specific chemical properties that enable these interactions. Paper shows that the synthesized azetidin-2-ones have good affinity for the enzyme transpeptidase, which is indicative of their chemical reactivity and potential as antibacterial agents.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-6-3-7-15(2)18(14)19(21)17-9-4-8-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCCUHENJHDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643259
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2,6-dimethylbenzophenone

CAS RN

898771-75-0
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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